molecular formula C10H28N2Si2 B8463446 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(trimethylsilyl)- CAS No. 1821-97-2

1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(trimethylsilyl)-

Cat. No. B8463446
Key on ui cas rn: 1821-97-2
M. Wt: 232.51 g/mol
InChI Key: WQNZKMJHQBIKKO-UHFFFAOYSA-N
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Patent
US03978223

Procedure details

A mixture of 176 parts by weight of N,N'-dimethylethylenediamine, 1000 parts by volume of benzene and 552 parts by volume of triethylamine were stirred at room temperature and at the same time 434 parts by weight of trimethylchlorosilane, diluted with 500 parts by volume of benzene, were added dropwise over the course of 3 hours. The mixture was stirred for a further 3.5 hours and left to stand overnight, and the precipitate present was filtered off and washed with benzene. The combined filtrates were concentrated in a rotary evaporator and the residue was distilled in vacuo.
[Compound]
Name
176
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][NH:5][CH3:6].C(N(CC)CC)C.[CH3:14][Si:15]([CH3:18])([CH3:17])Cl>C1C=CC=CC=1>[CH3:1][N:2]([Si:15]([CH3:18])([CH3:17])[CH3:14])[CH2:3][CH2:4][N:5]([CH3:6])[Si:15]([CH3:18])([CH3:17])[CH3:14]

Inputs

Step One
Name
176
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCCNC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise over the course of 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitate present was filtered off
WASH
Type
WASH
Details
washed with benzene
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in vacuo

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
CN(CCN([Si](C)(C)C)C)[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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